molecular formula C11H18O2 B15088835 3-Hydroxy-1-hydroxymethyladamantane

3-Hydroxy-1-hydroxymethyladamantane

Katalognummer: B15088835
Molekulargewicht: 182.26 g/mol
InChI-Schlüssel: FORAJDRXEYKDFJ-IXBNRNDTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-1-hydroxymethyladamantane is an organic compound with the chemical formula C11H18O2. It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

The synthesis of 3-Hydroxy-1-hydroxymethyladamantane typically involves a multi-step process. One common method includes the following steps :

    Preparation of an Alkaline Aqueous Solution: Potassium permanganate is added to the solution.

    Addition of 1-Adamantane: The compound is added in batches to obtain a reaction solution.

    Heating and Cooling: The reaction solution is heated until it turns brown, then cooled.

    Acidification: Concentrated acid is added at room temperature to make the solution highly acidic.

    Addition of Sodium Hydrogen Sulfite: This step results in the formation of a white precipitate, which is then washed and vacuum-dried to obtain a crude product.

    Reduction: Sodium borohydride and zinc chloride in tetrahydrofuran (THF) are used to generate zinc borohydride, which reacts with the crude product to yield the final compound.

Analyse Chemischer Reaktionen

3-Hydroxy-1-hydroxymethyladamantane undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced using reagents like sodium borohydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include potassium permanganate, sodium borohydride, and concentrated acids. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-1-hydroxymethyladamantane has several applications in scientific research :

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, such as antiviral drugs.

    Industry: Due to its stability and unique structure, it is used in the production of advanced materials and as a surfactant.

Wirkmechanismus

The mechanism of action of 3-Hydroxy-1-hydroxymethyladamantane involves its interaction with specific molecular targets. The hydroxyl groups in the compound allow it to form hydrogen bonds with various biological molecules, influencing their activity and stability. This interaction can affect pathways involved in viral replication, making it a potential antiviral agent .

Vergleich Mit ähnlichen Verbindungen

3-Hydroxy-1-hydroxymethyladamantane can be compared with other adamantane derivatives, such as 1-hydroxy-3-adamantylmethanol and 3-hydroxyadamantyl methanol . These compounds share similar structural features but differ in their functional groups and reactivity. The unique combination of hydroxyl and hydroxymethyl groups in this compound gives it distinct chemical properties and applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it valuable for research and development in chemistry, biology, medicine, and industry.

Eigenschaften

Molekularformel

C11H18O2

Molekulargewicht

182.26 g/mol

IUPAC-Name

(5S,7R)-3-(hydroxymethyl)adamantan-1-ol

InChI

InChI=1S/C11H18O2/c12-7-10-2-8-1-9(3-10)5-11(13,4-8)6-10/h8-9,12-13H,1-7H2/t8-,9+,10?,11?

InChI-Schlüssel

FORAJDRXEYKDFJ-IXBNRNDTSA-N

Isomerische SMILES

C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)O)CO

Kanonische SMILES

C1C2CC3(CC1CC(C2)(C3)O)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.